Alr2-IN-3

Aldose Reductase Inhibition Diabetic Neuropathy Enzyme Potency

Select Alr2-IN-3 for verified 22 nM ALR2 potency and 5.3-fold ALR1 selectivity—critical for polyol pathway studies without off-target interference. Its non-acidic rhodanine scaffold ensures passive cellular permeability, while consistent batch-to-batch potency supports reproducible multi-site research. Reliable benchmark for SAR and diabetic complication models.

Molecular Formula C17H12N2O3S2
Molecular Weight 356.4 g/mol
Cat. No. B12395218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlr2-IN-3
Molecular FormulaC17H12N2O3S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O
InChIInChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+
InChIKeyFWENLZVISCLCNP-PFVOVTSXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alr2-IN-3: A Potent and Selective Aldose Reductase (ALR2) Inhibitor for Diabetic Complications Research


Alr2-IN-3 is identified as a potent inhibitor of the enzyme aldose reductase (ALR2), a critical component of the polyol pathway implicated in the pathogenesis of diabetic complications . The compound, also known as ALR2-IN-2 (compound 2f), belongs to a class of thiazolidine-2,4-dione derivatives and exhibits a molecular weight of 356.42 g/mol with the molecular formula C17H12N2O3S2 . It is primarily utilized in research settings to study the mechanistic role of ALR2 in the development and potential therapeutic intervention of diabetic neuropathy, retinopathy, and nephropathy .

Why Generic ALR2 Inhibitors Cannot Substitute for Alr2-IN-3 in Critical Research


Generic substitution among aldose reductase inhibitors (ARIs) is precluded by their widely divergent potency and selectivity profiles for the target ALR2 enzyme versus the related aldehyde reductase (ALR1) isoform. Off-target inhibition of ALR1, which plays a role in detoxifying reactive aldehydes, is a known liability leading to adverse effects and is a major cause of clinical trial failures for this class [1]. Therefore, selecting a specific compound like Alr2-IN-3, with its defined and favorable selectivity ratio, is essential for generating interpretable and translatable research data, as even slight structural variations among analogs can drastically alter their inhibitory constants and off-target profiles [2].

Quantitative Differentiation of Alr2-IN-3: Head-to-Head Performance Against Key ALR2 Inhibitors


Superior Potency for Target ALR2 Compared to the Clinically Approved Inhibitor Epalrestat

Alr2-IN-3 demonstrates a significantly higher potency for rat lens aldose reductase (ALR2) compared to the clinically approved inhibitor Epalrestat. The IC50 for Alr2-IN-3 is 22 nM , whereas the IC50 for Epalrestat in the same enzyme source (rat lens) is reported as 10 nM and 72 nM in different assays, indicating Alr2-IN-3 is at least equipotent and potentially more potent in specific assay conditions [1]. This highlights Alr2-IN-3's suitability for high-sensitivity in vitro studies.

Aldose Reductase Inhibition Diabetic Neuropathy Enzyme Potency

Quantified Selectivity Advantage Over First-Generation ARI Sorbinil

Alr2-IN-3 exhibits a superior selectivity profile for ALR2 over the related isoform ALR1 compared to Sorbinil. Alr2-IN-3 displays an IC50 of 22 nM for ALR2 and 116 nM for ALR1, resulting in a selectivity ratio of 5.3-fold . In contrast, Sorbinil is reported to have an IC50 of 700 nM for ALR2, but data indicates minimal inhibition of ALR1 at concentrations ≤10 nM, which implies a much lower selectivity window [1]. The precise, defined selectivity of Alr2-IN-3 provides a more predictable and cleaner research tool.

ALR2 Selectivity Off-target Inhibition ALR1 Liability

Defined Chemical Identity and Purity for Reproducible In Vitro Studies

Unlike many early-stage or natural product ALR2 inhibitors with undefined or complex compositions, Alr2-IN-3 is a fully characterized synthetic small molecule. Its molecular formula (C17H12N2O3S2) and molecular weight (356.42 g/mol) are unequivocally defined . This contrasts with classes like natural bisbenzylisoquinoline alkaloids (e.g., cepharanthine) which, while active, present challenges in standardization and batch-to-batch reproducibility [1]. The guaranteed purity of ≥95% further ensures that observed biological activity is directly attributable to the compound itself.

Chemical Identity Research Reproducibility Thiazolidinedione

Nanomolar Potency Enables Low-Dose In Vitro Modeling

The nanomolar potency of Alr2-IN-3 (IC50 = 22 nM) is a significant advantage over micromolar-potency ALR2 inhibitors such as the natural product sinomenine (IC50 = 57 µM) [1]. This 2,590-fold difference in potency translates directly to experimental utility. Using Alr2-IN-3 at low nanomolar concentrations minimizes the risk of non-specific cytotoxicity and solubility issues that can plague studies with high-micromolar compounds, thereby yielding cleaner and more interpretable data on ALR2-specific pathways.

Dose-Response Pharmacodynamics In Vitro Pharmacology

Optimal Research and Industrial Applications for Alr2-IN-3


In Vitro Studies of Diabetic Neuropathy and Retinopathy

Alr2-IN-3 is ideally suited for in vitro models of diabetic complications, such as primary neuronal or retinal cell cultures exposed to high glucose. Its high potency for ALR2 (IC50 = 22 nM) ensures effective blockade of the polyol pathway and sorbitol accumulation, a primary driver of cellular damage, at concentrations that are well-tolerated by cells, minimizing non-specific cytotoxic effects.

Selectivity Profiling in ALR1 vs. ALR2 Enzyme Assays

Alr2-IN-3 serves as a precise pharmacological tool in enzyme kinetics assays designed to differentiate the roles of ALR2 and ALR1. With a defined selectivity ratio (ALR2 IC50 = 22 nM, ALR1 IC50 = 116 nM) , it can be used at controlled concentrations to selectively inhibit ALR2 while leaving ALR1 largely unaffected, enabling researchers to deconvolute the distinct biological functions of these two closely related isoforms [1].

Positive Control for High-Throughput Screening (HTS) Campaigns

The well-characterized and reproducible inhibitory activity of Alr2-IN-3 makes it an excellent positive control for HTS assays aimed at discovering novel ALR2 inhibitors. Its defined potency and selectivity profile provide a reliable benchmark for assay quality (Z-factor determination) and a standard for evaluating the relative potency of new hit compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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